Macrosphelide A

Description

Historical Context of Macrosphelide Discovery

The story of Macrosphelide A begins with the exploration of microbial metabolites for novel therapeutic agents.

This compound was first discovered and isolated in 1995 from the culture broth of the fungus Microsphaeropsis sp. FO-5050, which was originally obtained from a soil sample. nih.govnih.gov Subsequent research has identified this compound and its analogues in a variety of other natural sources, demonstrating a wider distribution than initially thought. These sources include other fungal species such as Paraconiothyrium sporulosum FO-5050, Coniothyrium minitans, a mycoparasite of sclerotia-forming plant pathogens, and the fungus Tritirachium sp. HKI 0317. nih.govoup.comoup.com Interestingly, macrosphelides have also been isolated from the sea hare Aplysia kurodai and the Antarctic lichen Neuropogon sp., suggesting a broader ecological presence. nih.govresearchgate.net The production of a macrosphelide has also been unexpectedly observed in the fungus Pleurotus ostreatus under specific culture conditions. nih.gov

| Natural Source | Organism Type | Reference(s) |

| Microsphaeropsis sp. FO-5050 | Fungus | nih.govnih.gov |

| Paraconiothyrium sporulosum FO-5050 | Fungus | |

| Coniothyrium minitans | Fungus (Mycoparasite) | oup.comoup.comnih.gov |

| Tritirachium sp. HKI 0317 | Fungus | nih.gov |

| Periconia byssoides OUPS-N133 | Fungus | nih.gov |

| Pleurotus ostreatus | Fungus (Basidiomycete) | nih.gov |

| Aplysia kurodai | Sea Hare (Mollusk) | nih.gov |

| Neuropogon sp. | Lichen | nih.govresearchgate.net |

| Alternaria sp. | Fungus (Endophyte) | psu.edu |

| Pyrenochaeta sp. | Fungus (Endophyte) | psu.edu |

Following the initial discovery of Macrosphelides A and B, the family of these 16-membered macrolides has expanded to include a number of naturally occurring analogues. nih.gov Macrosphelides A-D, J, and K were isolated from Paraconiothyrium sporulosum FO-5050. Another research group reported the isolation of macrosphelides E-I and L from a different fungal strain. To date, at least 13 natural macrosphelide isomers have been reported in the scientific literature. nih.gov This growing family of related compounds has provided valuable insights into structure-activity relationships.

| Macrosphelide | Year of First Report (Approx.) | Key Reference(s) |

| This compound & B | 1995 | nih.gov |

| Macrosphelide C & D | 1995 | |

| Macrosphelide E, F, G, H, I, L | Not specified in provided context | |

| Macrosphelide J & K | Not specified in provided context | |

| Macrosphelide I | Not specified in provided context | nih.gov |

| Macrosphelide M | Not specified in provided context | nih.gov |

Significance of this compound in Natural Product Chemistry and Drug Discovery

This compound and its derivatives are significant in natural product chemistry due to their unique 16-membered macrolactone structure, which presents a challenging and attractive target for total synthesis. nih.govacs.org The successful synthesis of these molecules by various research groups has not only demonstrated the ingenuity of modern organic chemistry but has also enabled the production of derivatives for further biological evaluation. nih.govresearchgate.netnih.gov

In the realm of drug discovery, this compound has garnered attention for its diverse and promising biological activities. nih.govnih.govnih.gov It was initially identified as a potent inhibitor of the adhesion of human leukemia cells (HL-60) to human umbilical vein endothelial cells (HUVEC), a crucial process in inflammation and cancer metastasis. nih.gov Subsequent studies have revealed a range of other biological effects, including:

Anticancer Properties: this compound exhibits selective cytotoxicity against various cancer cell lines and has been shown to inhibit key features of carcinogenesis. nih.govnih.gov Research has indicated that it can induce apoptosis and may exert its anticancer effects by targeting metabolic enzymes crucial for cancer cell proliferation, such as ENO1, ALDOA, and FH. nih.gov

Antifungal Activity: this compound has demonstrated inhibitory activity against the growth of certain fungi, including the plant pathogens Sclerotinia sclerotiorum and Sclerotium cepivorum. oup.comnih.gov

Antibacterial Activity: It has also been identified as an antibacterial constituent against Staphylococcus aureus. psu.edu

The combination of a unique chemical scaffold and a wide array of biological activities makes this compound a valuable lead compound in the search for new therapeutic agents. researchgate.netnih.gov Its non-toxic nature in some contexts further enhances its potential for development. nih.gov The ongoing research into macrosphelides continues to underscore the importance of natural products as a source of novel drug candidates. rsc.orgbasicmedicalkey.com

Structure

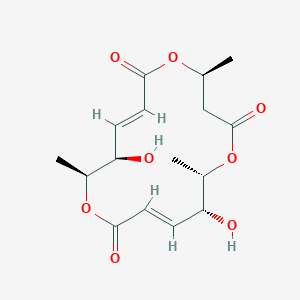

3D Structure

Properties

IUPAC Name |

(4S,7E,9R,10S,13E,15R,16S)-9,15-dihydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-9-8-16(21)24-11(3)13(18)5-7-15(20)23-10(2)12(17)4-6-14(19)22-9/h4-7,9-13,17-18H,8H2,1-3H3/b6-4+,7-5+/t9-,10-,11-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMMUATWVTYSFD-FTXQSDARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)OC(C(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)O[C@H]([C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Macrosphelide a

Postulated Biosynthetic Pathways

Macrosphelides are classified as macrolide polyketides, indicating that their biosynthesis is likely mediated by large enzymatic complexes known as polyketide synthases (PKSs) nih.govmdpi.comnih.gov. This pathway, analogous to fatty acid biosynthesis, involves the sequential condensation of activated short-chain carboxylic acid units, such as acetate (B1210297) and propionate, to form a growing polyketide chain mdpi.comnih.gov. These PKS enzymes, often organized into modules, incorporate specific building blocks and can modify the nascent chain through various enzymatic domains, leading to the diverse structures observed in polyketides mdpi.comnih.gov. The "Tomprefa group" has postulated that macrosphelides are synthesized via this polyketide pathway nih.gov.

Environmental and Nutritional Modulators of Macrosphelide A Production

The production of secondary metabolites like macrosphelides can be significantly influenced by the surrounding environment and the availability of specific nutrients or chemical signals.

Research has identified several compounds and ions that can induce or modulate the biosynthesis of macrosphelides. Studies involving Pleurotus ostreatus have shown that the production of macrosphelide 4 (a related compound often studied in conjunction with this compound) can be significantly enhanced by the presence of specific metal ions and other substrates nih.govmdpi.com.

Notably, the biosynthesis of macrosphelides has been observed to be induced by:

Metal Ions: Iron (Fe/Fe), copper (Cu), manganese (Mn), and cobalt (Co) ions have all been shown to induce macrosphelide production nih.govmdpi.com. Manganese and iron ions, in particular, are recognized for their key roles in the secondary metabolism of numerous microorganisms nih.govmdpi.com. The mechanism might involve enzymes associated with cytochrome P450 or manganese-dependent peroxidases, which are known to utilize these metal ions nih.govmdpi.com.

Other Substrates: Halolactones, specifically bromolactone 1 and iodolactone 2, have been identified as inducers of macrosphelide synthesis nih.gov. Additionally, iodide ions (I) have also been found to induce production nih.govmdpi.com. In contrast, potassium bromide (KBr) and sodium chloride (NaCl) were found to be ineffective nih.gov.

Attempts to induce macrosphelide production using other organic compounds, such as propionic acid, propanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and hydrogen peroxide, proved unsuccessful or resulted in only trace amounts, with some compounds exhibiting toxicity to the producing organism nih.gov. This suggests a specific requirement for particular chemical cues or metal cofactors for optimal macrosphelide biosynthesis in certain strains nih.gov.

Table 1: Modulators of Macrosphelide Production

| Modulator Type | Specific Substance/Ion | Observed Effect on Macrosphelide Production | Source Reference(s) |

| Metal Ions | Iron (Fe/Fe) | Induction | nih.govmdpi.com |

| Copper (Cu) | Induction | nih.govmdpi.com | |

| Manganese (Mn) | Induction | nih.govmdpi.com | |

| Cobalt (Co) | Induction | mdpi.com | |

| Zinc (Zn) | Trace production | nih.gov | |

| Other Substrates | Iodolactone 2 | Induction | nih.gov |

| Bromolactone 1 | Induction | nih.gov | |

| Iodide (I) | Induction | nih.govmdpi.com | |

| Bromide (Br) | Ineffective | nih.gov | |

| Chloride (Cl) | Ineffective | nih.gov | |

| Organic Compounds | Propionic acid | Ineffective | nih.gov |

| Propanol | Ineffective/Toxic | nih.gov | |

| Ethanol | Ineffective | nih.gov | |

| DMSO | Ineffective | nih.gov | |

| Hydrogen Peroxide | Ineffective | nih.gov |

Note: Production levels are indicated qualitatively as described in the literature (e.g., -, +, ++, +++).

Advanced Synthetic Strategies and Methodologies for Macrosphelide a and Its Analogs

Total Synthesis Approaches to the Macrosphelide A Skeleton

The unique 16-membered trilactone structure of this compound has made it a compelling target for total synthesis. Organic chemists have developed numerous strategies to construct its complex architecture, focusing on efficiency, convergency, and stereocontrol. These approaches have not only enabled access to this compound and its natural analogs for biological study but have also spurred innovation in synthetic methodology.

Development of Convergent and Efficient Syntheses

Early and subsequent total syntheses of this compound have emphasized convergent strategies to maximize efficiency. researchgate.net A convergent approach involves synthesizing complex fragments of the target molecule separately and then coupling them at a late stage. This method is generally more efficient than a linear synthesis where the main backbone is built step-by-step.

More recent advancements have focused on further improving practicality and enabling the synthesis of derivatives for structure-activity relationship (SAR) studies. For example, a synthetic route applying the Koide protocol to a propagylic alcohol allows for a rapid and practical synthesis of the this compound skeleton. nih.gov This strategy, which features a direct three-carbon introduction via propiolate addition, is efficient enough to facilitate the multi-gram scale preparation of key building blocks, which is essential for developing biologically enhanced derivatives for anticancer research. nih.gov

| Synthetic Strategy Feature | Description | Significance | Reference(s) |

| Convergent Coupling | Late-stage coupling of separately synthesized complex fragments. | Increases overall efficiency and yield compared to linear approaches. | researchgate.netnih.gov |

| Koide Protocol Application | Use of a propagylic alcohol for rapid construction of the macrosphelide skeleton. | Enables practical, large-scale synthesis for derivative development. | nih.gov |

| Vinylogous Ester Anion Addition | Concise synthesis of a key acid fragment via addition to a Weinreb amide. | Streamlines the preparation of a crucial intermediate. | nih.gov |

Application of Macrocyclization Techniques (e.g., Ring-Closing Metathesis)

The formation of the 16-membered macrocyclic ring is a critical and often challenging step in the synthesis of this compound. Various macrolactonization methods have been explored, with Ring-Closing Metathesis (RCM) emerging as a powerful and widely used technique. nih.govdrughunter.com

The first application of RCM in the synthesis of macrosphelides A, B, and E demonstrated its viability for constructing the macrolide skeleton. nih.govacs.org In this approach, the C12-C13 olefin was selected as the site for macrocyclization. The RCM precursor, a diene, was synthesized from commercially available chiral materials. acs.org The success and rate of the RCM reaction were found to be significantly influenced by steric factors around the reacting olefinic ends. For instance, the bulkiness of the protecting group on the C14-hydroxyl group played a crucial role in the efficiency of the cyclization process. acs.org

While RCM is a prominent strategy, other macrolactonization techniques have also been employed. Classical methods such as Yamaguchi, Keck, and Mitsunobu reactions have been attempted, though in some cases, they were unsuccessful due to competing β-elimination reactions. acs.org The Corey–Nicolaou and Mukaiyama–Corey protocols have also been used. In one instance, the yield of the Mukaiyama–Corey macrolactonization was significantly improved (to 40%) by the addition of Silver trifluoromethanesulfonate (B1224126) (AgOTf). acs.org Lipase-catalyzed regioselective hydrolysis of seco-macrosphelide A congeners followed by chemical macrolactonization represents another chemoenzymatic approach to the core structure. nih.gov

| Macrocyclization Method | Key Reagents/Catalyst | Notes | Reference(s) |

| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs catalysts | Forms the C12-C13 double bond. Reaction rate is sensitive to steric hindrance. | nih.govacs.org |

| Mukaiyama–Corey Protocol | 2-pyridinethiol esters, AgOTf | Addition of silver salts can enhance reaction rates and yields. | acs.org |

| Lipase-Catalyzed Hydrolysis | Lipase (B570770) OF-360 from Candida rugosa | Chemoenzymatic approach involving regioselective opening of a precursor, followed by chemical lactonization. | nih.gov |

Stereoselective Construction of Chiral Centers

This compound possesses multiple stereogenic centers, and their precise control is paramount for a successful total synthesis. Synthetic strategies address this challenge through various stereoselective methods, including the use of starting materials from the chiral pool, substrate-controlled reactions, and asymmetric catalysis.

A common strategy is to derive key fragments from readily available, enantiomerically pure starting materials. For example, substrates for RCM-based syntheses have been prepared from commercially available methyl (S)-lactate and methyl (S)- or (R)-3-hydroxybutyrate. nih.govacs.org This approach embeds the required stereochemistry into the building blocks early in the synthesis.

Diastereoselective reactions are also critical for establishing the correct relative stereochemistry. In a synthesis utilizing a furan (B31954) oxidation strategy, a chelation-controlled reduction of a key ketone intermediate with zinc borohydride (B1222165) (Zn(BH₂)₂) was employed to produce the desired anti C8-C9 diol stereochemistry with high selectivity (15:1). nih.gov Conversely, reduction of the same macrocyclic ketone core with sodium borohydride (NaBH₄) in methanol (B129727) selectively produced the syn isomer, demonstrating how the choice of reducing agent can control the stereochemical outcome at the C14 position. nih.gov Another advanced route features a sequential stereoselective reduction process that is mild, easy to handle, and ideal for the efficient synthesis of macrosphelides and their derivatives. nih.gov

| Stereocenter(s) | Method | Key Reagents/Features | Reference(s) |

| Multiple Centers | Chiral Pool Synthesis | Starting materials: methyl (S)-lactate, methyl (S)/(R)-3-hydroxybutyrate. | nih.govacs.org |

| C8-C9 | Chelation-Controlled Reduction | Zn(BH₄)₂ | nih.gov |

| C14 | Non-Chelation Reduction | NaBH₄ in MeOH | nih.gov |

| Multiple Centers | Sequential Stereoselective Reduction | Not specified | nih.gov |

Isoxazoline-Based Synthetic Routes

An innovative approach to the this compound core involves the use of an isoxazoline (B3343090) intermediate, formed via an intramolecular nitrile oxide cycloaddition (INOC). nih.gov This strategy provides a facile method for constructing the 16-membered macrolide ring.

The synthesis begins with the preparation of a linear precursor containing a nitrile oxide at one end and an alkene at the other. Upon activation, the nitrile oxide undergoes a 1,3-dipolar cycloaddition with the tethered alkene, forming the macrocycle and embedding a bicyclic isoxazoline moiety within the ring structure. This key cyclization step efficiently establishes the large ring of the macrosphelide series. nih.gov The isoxazoline ring can then be further manipulated in subsequent steps to reveal the final functionality of the natural product. This INOC-based route represents a highly convergent and effective method for assembling the complex macrocyclic framework of this compound. nih.gov

Furan Oxidation Strategies

A particularly elegant and effective strategy for the synthesis of this compound and B utilizes the furan ring as a masked 4-oxo-2-alkenoic acid moiety. nih.govacs.org This approach leverages the oxidative conversion of a 2-substituted furan, which is readily incorporated into a synthetic intermediate, to generate a key portion of the macrosphelide backbone under mild conditions. acs.org

The process involves a two-step oxidation protocol. First, the furan ring is treated with N-Bromosuccinimide (NBS). This is followed by oxidation with sodium chlorite (B76162) (NaClO₂), which unmasks the furan to reveal the desired 4-oxo-2-alkenoic acid functionality. nih.gov This transformation is compatible with various functional groups, including carbonyls, acid-labile protecting groups, and even free hydroxyl groups at distant positions, making it a versatile tool in complex molecule synthesis. acs.org

In the context of this compound synthesis, a key furan-containing intermediate is constructed via the condensation of a furyl alcohol and a carboxylic acid. nih.gov After several steps, including a stereoselective reduction to set the C8-C9 stereochemistry, the furan oxidation protocol is applied to the advanced macrocyclic precursor to generate the seco-acid, which is then lactonized to complete the synthesis. nih.govacs.org This strategy has also been successfully applied to the synthesis of Macrosphelide E. acs.org

Oxidative Derivatization of the Macrosphelide Core

A divergent and flexible approach to synthesizing various natural macrosphelides involves the late-stage oxidative derivatization of a simplified macrosphelide core structure. clockss.org This strategy focuses on first synthesizing a "macrosphelide core," a 16-membered trilactone that lacks the oxygen functionalities present on the C8 and C14 positions in the natural products. This simplified core then serves as a common precursor for accessing different members of the macrosphelide family through selective oxidation reactions. clockss.org

Allylic oxidation of the macrosphelide core was investigated to install the hydroxyl groups. The conformation of the core structure suggested that the C14 position would be more susceptible to oxidation than the C8 position, which is sterically shielded. clockss.org Treatment of the macrosphelide core with selenium dioxide (SeO₂) in refluxing 1,4-dioxane/water resulted in the formation of several oxidized products. The major product was identified as Macrosphelide C (40% yield), which has a hydroxyl group at the C14 position. Other monohydroxylated isomers were also isolated in lower yields. This approach provides a new and efficient access to the macrosphelide family, including this compound and C, and allows for the preparation of diverse analogs for SAR studies. clockss.org

Formal Syntheses of this compound

The total synthesis of this compound has been an area of significant interest, leading to the development of several distinct formal syntheses. A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product. These routes are valued for their novelty and efficiency in constructing the core macrocyclic structure.

One notable formal total synthesis of (+)-macrosphelide A employs a chemoenzymatic strategy. This approach utilizes a lipase from Candida rugosa for the regioselective hydrolysis of chemically synthesized seco-macrosphelide A congeners. nih.gov The macrolactonization of the resulting seco-acid affords the dibenzylated form of this compound, which is a known precursor to the natural product. nih.gov

Another key strategy established for the synthesis of this compound and its analogs like B and E is based on ring-closing metathesis (RCM). nih.gov This method involves synthesizing the RCM substrates from commercially available chiral materials, such as methyl (S)-lactate and methyl (S)- or (R)-3-hydroxybutyrate. nih.gov The investigation into the crucial macrocyclization step revealed that steric factors around the reaction site significantly influence the reaction rate. nih.gov

Furthermore, an efficient synthesis of the core structure of this compound has been developed, which can then be elaborated into various natural macrosphelides through oxidative derivatization. clockss.org This approach provides a divergent pathway to access not only this compound but also other members of the family, such as Macrosphelide C, by installing oxygen functionalities at the C-8 and/or C-14 positions of the core macrocycle. clockss.org

Design and Synthesis of this compound Derivatives for Enhanced Bioactivity

While this compound exhibits interesting biological activities, its relatively low potency has prompted extensive research into the design and synthesis of derivatives with enhanced bioactivity. These efforts have focused on targeted structural modifications, the creation of heteroatom-containing analogs, the development of chimeric compounds, and the synthesis of molecular probes for target identification.

Targeted Structural Modifications (e.g., C-3 Position)

Structure-activity relationship (SAR) studies have guided the targeted modification of the this compound scaffold. A significant area of exploration has been the C-3 position. While many other positions have been modified, the C-3 substituent was not extensively studied until recently. nih.gov It was hypothesized that this position could be altered without loss of activity, potentially leading to derivatives with improved properties such as lipophilicity and metabolic stability. nih.gov

To investigate this, a practical synthetic route was developed that allows for the introduction of new substituents at the C-3 position. This strategy includes a direct three-carbon introduction via propiolate addition and a subsequent stereoselective reduction sequence. nih.gov Using this route, a 3-phenyl substituted this compound derivative was synthesized. Biological evaluation of this analog revealed a remarkable improvement in cytotoxic activity against carcinoma cell lines when compared to the parent this compound, demonstrating that C-3 modification is a viable strategy for enhancing potency. nih.gov

| Compound | Modification | Observed Effect |

|---|---|---|

| This compound | Parent Compound | Baseline Cytotoxicity |

| 3-Phenyl-Macrosphelide A | Phenyl group at C-3 | Increased cytotoxicity in carcinoma cell lines nih.gov |

Other targeted modifications have focused on the allylic C-8 and C-14 positions. Oxidative derivatization of the macrosphelide core structure has been used to introduce hydroxyl and keto functionalities at these sites, yielding natural products like this compound and C, as well as other non-natural analogs. clockss.org

Synthesis of Artificial Aza-Macrosphelides

A strategy to diversify the macrosphelide core and potentially enhance its biological properties is the synthesis of aza-macrosphelides. In this approach, one or more carbon atoms in the macrocycle are replaced by a nitrogen atom. This substitution can significantly alter the molecule's conformation, polarity, and hydrogen bonding capabilities, which may lead to improved interactions with biological targets. The development of potent derivatives has included the creation of "aza-1" analogs, indicating that this is a recognized approach within the medicinal chemistry of macrosphelides. nih.gov The synthesis of such aza-macrocycles often involves specialized methods, such as palladium-catalyzed decarboxylative cyclization reactions, to form the key carbon-nitrogen bonds within the large ring structure.

Development of Macrosphelide-Based Chimeric Compounds

A more dramatic approach to enhancing bioactivity involves the creation of chimeric molecules that combine the this compound skeleton with a pharmacophore from another potent natural product. nih.gov This strategy was inspired by the potent cytotoxicity of epothilones, which are also 16-membered macrolides. nih.gov Researchers designed and synthesized hybrid molecules that attach the thiazole-containing side chain of epothilone (B1246373) to the macrosphelide core. nih.gov

The resulting chimeric agent was evaluated for its apoptosis-inducing activity. While a diketo-macrosphelide intermediate showed only slight activity, the final Macrosphelide-Epothilone hybrid exhibited significant apoptosis-inducing activity against the U937 cell line at a 1 µM concentration, without causing necrosis. nih.gov This successful enhancement of intrinsic activity highlights the potential of chimeric designs in developing advanced macrosphelide-based anticancer agents. nih.gov

| Compound | Type | Apoptosis-Inducing Activity (U937 cells) |

|---|---|---|

| Diketo-Macrosphelide | Intermediate | Slight nih.gov |

| Macrosphelide-Epothilone Hybrid | Chimeric Compound | Significant at 1 µM nih.gov |

Strategic Synthesis of Biotinylated Probes for Target Identification

To elucidate the mechanism of action of this compound, it is crucial to identify its direct molecular targets within the cell. A powerful chemical biology tool for this purpose is the affinity-based probe. nih.gov Researchers have rationally designed and synthesized a biotinylated version of this compound to serve as a biochemical probe. rsc.orgresearchgate.net Biotin (B1667282) is used as an affinity tag due to its exceptionally strong and specific interaction with streptavidin, which allows for the capture and isolation of target proteins. nih.govnih.gov

The synthesis of the this compound-biotin chimera involved several key steps. An efficient synthesis of the macrosphelide core was achieved, followed by the introduction of a linker unit onto the macrocycle via a cross-metathesis reaction with an allyl-macrosphelide precursor. rsc.org Finally, this linker-bound macrosphelide was coupled with a biotin tag to complete the probe. rsc.org Such probes are designed to be cell-permeable, allowing them to interact with their intracellular targets before cell lysis and subsequent affinity purification using streptavidin-coated beads. nih.govnih.gov This strategy is pivotal for pulling down and identifying the specific proteins that bind to this compound, thereby clarifying its biological function.

Elucidation of Cellular and Molecular Mechanisms of Action of Macrosphelide a

Modulation of Cellular Adhesion Processes

Macrosphelide A has demonstrated a notable ability to disrupt cellular adhesion, a process critical for cell-cell interactions, immune responses, and cancer metastasis.

Interference with Cell Surface Receptors and Adhesion Molecules (e.g., Selectins)

MSPA functions by interfering with cell adhesion processes, specifically by disrupting the ability of cells to adhere to each other or to the extracellular matrix. Studies have shown that this compound dose-dependently inhibits the adhesion of HL-60 cells to LPS-activated human umbilical vein endothelial cell (HUVEC) monolayers, with an IC50 value of 3.5 µM nih.gov. This suggests an interference with cell surface receptors and adhesion molecules that mediate these interactions. While specific interactions with selectins are not explicitly detailed for this compound in the provided literature, the general mechanism of action involves the disruption of cell-cell adhesion, a process heavily reliant on molecules like selectins, integrins, and members of the immunoglobulin superfamily mdpi.commdpi.comoatext.com. By interfering with these adhesion molecules or their functions, MSPA can modulate cellular communication and potentially impede processes such as immune cell trafficking and cancer cell migration mdpi.combiosynth.com.

Table 1: this compound's Effect on Cellular Adhesion

| Process | Compound | IC50 | Reference |

| HL-60 cell adhesion to HUVEC monolayer | This compound | 3.5 µM | nih.gov |

| HL-60 cell adhesion to HUVEC monolayer | Macrosphelide B | 36 µM | nih.gov |

Interference with Cancer Cell Metabolic Reprogramming

A significant aspect of this compound's anti-cancer activity lies in its ability to interfere with the metabolic reprogramming characteristic of cancer cells, often referred to as the Warburg effect nih.govnih.gov.

Inhibition of Glycolytic Enzymes (e.g., Enolase 1, Aldolase (B8822740) A)

This compound has been identified as an inhibitor of key enzymes involved in glycolysis, including Enolase 1 (ENO1) and Aldolase A (ALDOA) nih.govnih.govmdpi.comdntb.gov.ua. The Warburg effect, prevalent in cancer cells, involves an increased reliance on glycolysis even in the presence of oxygen. By inhibiting ENO1 and ALDOA, MSPA disrupts this altered metabolic pathway, thereby impairing cancer cell proliferation and energy production nih.govnih.govmdpi.comdntb.gov.ua. Research has specifically confirmed the direct inhibition of ENO1 activity by MSPA, underscoring its role as a potent inhibitor of this critical glycolytic enzyme nih.govnih.gov.

Table 2: this compound's Inhibition of Key Glycolytic Enzymes

| Target Enzyme | Inhibition Effect | Reference |

| Enolase 1 (ENO1) | Inhibited | nih.govnih.govmdpi.comdntb.gov.ua |

| Aldolase A (ALDOA) | Inhibited | nih.govnih.govdntb.gov.ua |

Modulation of the Tricarboxylic Acid Cycle (e.g., Fumarate (B1241708) Hydratase)

In addition to its effects on glycolysis, this compound also targets enzymes within the Tricarboxylic Acid (TCA) cycle. Specifically, MSPA inhibits Fumarate Hydratase (FH), an enzyme crucial for the TCA cycle nih.govnih.govdntb.gov.ua. FH catalyzes the conversion of fumarate to malate, a vital step in cellular energy generation nih.govnih.govprotein-cell.net. By inhibiting FH, MSPA disrupts the TCA cycle, further contributing to the metabolic dysregulation observed in cancer cells and impacting their ability to produce ATP and metabolic intermediates nih.govnih.govdntb.gov.uanih.gov.

Table 3: this compound's Inhibition of TCA Cycle Enzymes

| Target Enzyme | Inhibition Effect | Reference |

| Fumarate Hydratase (FH) | Inhibited | nih.govnih.govdntb.gov.ua |

Attenuation of Cellular Energy Metabolism (e.g., Extracellular Acidification Rate, Oxygen Consumption Rate)

The inhibition of critical glycolytic and TCA cycle enzymes by this compound leads to a significant attenuation of cellular energy metabolism in cancer cells. MSPA treatment has been observed to reduce glucose consumption and lactate (B86563) release in cancer cell lines nih.gov. These metabolic alterations directly impact the rates of extracellular acidification (ECAR) and oxygen consumption (OCR), key indicators of cellular energy metabolism nih.govoregonstate.eduhpst.cztouro.eduresearchgate.net. By disrupting the Warburg effect and the TCA cycle, MSPA effectively impairs the ATP production machinery of cancer cells, thereby limiting their energy supply for growth and survival.

Induction of Programmed Cell Death Pathways (Apoptosis)

This compound has been shown to induce programmed cell death, specifically apoptosis, in cancer cells nih.govnih.govsigmaaldrich.com. This apoptotic effect is closely linked to its actions on cellular metabolism. By inhibiting key enzymes in glycolysis and the TCA cycle, MSPA disrupts the energy homeostasis of cancer cells, creating a cellular environment conducive to apoptosis nih.govnih.govsigmaaldrich.com. The precise molecular cascades leading to apoptosis are complex, involving caspases and the Bcl-2 family of proteins, and MSPA's metabolic targeting appears to be a significant upstream event triggering these pathways nih.govtandfonline.comnih.govmdpi.com.

Compound List:

this compound (MSPA)

Macrosphelide B

Enolase 1 (ENO1)

Aldolase A (ALDOA)

Fumarate Hydratase (FH)

Identification and Validation of Molecular Targets

The identification and validation of molecular targets are critical steps in understanding a compound's biological activity and therapeutic potential. For this compound, a multi-pronged approach combining proteomic, biochemical, genetic, and computational methodologies has been instrumental in pinpointing its key cellular interactors.

Proteomic Approaches (e.g., Affinity Chromatography-Mass Spectrometry)

Proteomic techniques, particularly affinity chromatography coupled with mass spectrometry (MS), have been foundational in identifying the direct binding partners of this compound. This method involves immobilizing a modified version of MSPA (e.g., biotinylated MSPA) onto a solid support, which is then used to capture proteins from cell lysates that specifically interact with the compound nih.govmdpi.comeuropeanreview.orgmdpi.com. Subsequent elution and analysis by mass spectrometry allow for the identification of these captured proteins.

In studies investigating MSPA's anti-cancer effects, this approach was employed using HL60 cell lysates. Biotinylated MSPA was incubated with the cell lysates, and the bound proteins were precipitated using streptavidin beads. Analysis of these precipitated proteins via SDS-PAGE and mass spectrometry revealed several key targets, primarily enzymes involved in glycolysis nih.govmdpi.com. The proteomic screen identified Enolase 1 (ENO1), Aldolase A (ALDOA), and Fumarate Hydratase (FH) as high-affinity binding partners of MSPA nih.govmdpi.comnih.gov. Other identified proteins included Enolase 2 (ENO2), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Transaldolase 1 (TALDO1), and Aldolase C (ALDOC), with ENO1, ALDOA, and FH showing the most significant interactions nih.govmdpi.com.

Biochemical Validation through Enzyme Activity Assays

Following the initial identification of potential targets through proteomic screens, biochemical validation is crucial to confirm direct interaction and functional impact. This typically involves in vitro binding assays and enzyme activity assays bioduro.comdispendix.com.

MSPA's direct binding to the identified targets—ENO1, ALDOA, GAPDH, and FH—was confirmed using in vitro binding assays where purified target proteins were incubated with biotinylated MSPA nih.govmdpi.com. These assays demonstrated specific binding of MSPA to these proteins, independent of linker length or biotinylation mdpi.com. Further validation involved assessing the effect of MSPA on the enzymatic activities of these proteins. Treatment of HepG2 cells with MSPA and subsequent measurement of enzyme activities revealed that MSPA significantly decreased the enzymatic activities of ENO1, ALDOA, and FH. Specifically, MSPA reduced the relative enzymatic activity of ENO1 to 0.72, ALDOA to 0.78, and FH to 0.80, compared to control values set at 1. In contrast, MSPA showed no significant effect on the enzymatic activity of GAPDH, reinforcing its specificity nih.govmdpi.comnih.gov. The inhibitory potency of MSPA on purified ENO1 was further confirmed to demonstrate direct enzyme inhibition, ruling out indirect effects mdpi.comnih.gov.

Table 1: Identified Molecular Targets of this compound and Validation of Enzyme Activity

| Target Protein | Identification Method | Validation Method(s) | Relative Enzyme Activity (Post-MSPA Treatment) |

| ENO1 | Affinity Chromatography-MS | In vitro binding assay, Enzyme activity assay | 0.72 |

| ALDOA | Affinity Chromatography-MS | In vitro binding assay, Enzyme activity assay | 0.78 |

| FH | Affinity Chromatography-MS | In vitro binding assay, Enzyme activity assay | 0.80 |

| GAPDH | Affinity Chromatography-MS (Control) | In vitro binding assay, Enzyme activity assay | 1.00 (No significant change) |

Note: Relative enzyme activity is presented as a percentage of control activity.

Genetic Perturbation Studies (e.g., siRNA Knockdown)

Genetic perturbation studies, such as those employing small interfering RNA (siRNA) or short hairpin RNA (shRNA), provide an alternative method to validate the functional relevance of identified targets. These techniques reduce the expression of specific genes, allowing researchers to observe the phenotypic consequences and confirm whether MSPA's effects are mediated through these targets nih.govchildrenshospital.orgresearchgate.net.

Computational and Structural Biology Insights into Ligand-Protein Interactions

Computational and structural biology approaches offer valuable insights into the atomic-level interactions between this compound and its protein targets, complementing experimental findings openaccessjournals.comscilifelab.sesib.swissdrugtargetreview.complos.org. Techniques such as molecular docking and molecular dynamics simulations are employed to predict the preferred binding orientations and affinities of MSPA within the active sites of target proteins nih.govopenaccessjournals.complos.org.

In silico experiments have revealed specific binding patterns between MSPA and its identified targets, ENO1, ALDOA, and FH nih.govmdpi.com. Molecular docking calculations and molecular dynamics simulations indicated that MSPA preferentially binds to ENO1 at a molecular level nih.gov. These computational analyses help elucidate the mechanistic basis of MSPA's inhibitory action, providing a structural understanding of how the molecule interacts with and potentially alters the conformation or function of its target enzymes openaccessjournals.comdrugtargetreview.complos.org. Such insights are crucial for understanding the specificity of MSPA's action and for guiding the design of related therapeutic agents.

Pre Clinical Biological Activities and Efficacy of Macrosphelide a and Its Derivatives

Antineoplastic Activities in Pre-Clinical Models

Macrosphelide A has demonstrated significant promise in pre-clinical models due to its multifaceted approach to combating cancer. Its efficacy stems from its ability to interfere with critical cellular processes essential for cancer cell survival and growth.

Inhibition of Malignant Cell Proliferation and Viability

MSPA exhibits potent anti-cancer properties by inhibiting the proliferation and viability of various cancer cell lines. Studies have shown that MSPA can induce apoptosis, a programmed cell death pathway, in cancer cells mdpi.comsigmaaldrich.comnih.gov. A key mechanism identified for MSPA's anti-proliferative effect is its ability to inhibit critical enzymes involved in the Warburg effect, a metabolic hallmark of cancer. Specifically, MSPA has been shown to target aldolase (B8822740) A (ALDOA), enolase 1 (ENO1), and fumarate (B1241708) hydratase (FH) mdpi.comsigmaaldrich.comnih.gov. By simultaneously inhibiting these enzymes, MSPA disrupts both glycolysis and the tricarboxylic acid (TCA) cycle, thereby impairing cancer cell metabolism and leading to cell death mdpi.comnih.gov.

Table 1: Cytotoxic Effects of this compound (MSPA) on Cancer and Non-Cancer Cell Lines

| Cell Line | Viability (%) |

| Cancer Cell Lines | |

| HepG2 | 51.7 |

| HL60 | 54.6 |

| MCF-7 | 48.4 |

| Non-Cancer Cell Lines | |

| THLE-3 | 78.2 |

| PBMC | 86.2 |

| MCF-10A | 94.5 |

Data represents viability after treatment with 12.5 μM of MSPA for 96 hours nih.gov.

Suppression of Tumor Metastasis in Animal Models

While research on MSPA's direct impact on metastasis in vivo is less extensively detailed in the provided literature, the broader class of macrosphelides has shown potential in this area. One study reported that macrosphelides possess anticancer activity against lung metastasis of B16/BL6 melanoma in mice nih.gov. This suggests that macrosphelides, including MSPA, may interfere with the processes that enable cancer cells to spread to distant organs.

Selective Cytotoxicity Towards Transformed Cell Lines

A key characteristic of MSPA's anti-cancer activity is its selective cytotoxicity towards transformed cell lines compared to normal cells mdpi.comnih.govnih.gov. As indicated in Table 1, MSPA treatment resulted in significantly lower cell viability in cancer cell lines (HepG2, HL60, MCF-7) compared to non-cancer cell lines (THLE-3, PBMC, MCF-10A) nih.gov. This selectivity is attributed, in part, to MSPA's mechanism of targeting metabolic pathways, like the Warburg effect, which are predominantly altered in cancer cells but less critical for the survival of normal cells mdpi.comnih.govnih.gov. This differential effect suggests MSPA's potential to target cancer cells more specifically, potentially reducing off-target effects on healthy tissues.

Immunomodulatory Effects in Pre-Clinical Studies

Beyond its direct anti-cancer actions, this compound has also been investigated for its influence on the immune system.

Investigation of Immunosuppressive Properties

This compound has been noted for its potential immunosuppressive properties biosynth.com. Its mechanism of action is suggested to involve the disruption of cell adhesion processes, which may interfere with the communication and function of immune cells biosynth.com. This mode of action underlies its potential as an agent capable of modulating immune responses, although further detailed pre-clinical studies are needed to fully elucidate the extent and specific pathways involved in its immunosuppressive effects.

Compound List:

this compound (MSPA)

Macrosphelide B (MSB)

Macrosphelide (MS5)

Aldolase A (ALDOA)

Enolase 1 (ENO1)

Fumarate hydratase (FH)

Discodermolide

Paclitaxel

Antimicrobial Spectrum and Activity

This compound is a natural macrolide antibiotic that has demonstrated a spectrum of antimicrobial activity against various microorganisms. Research has investigated its efficacy against both bacterial and fungal pathogens, highlighting its potential as an antimicrobial agent.

Antibacterial Efficacy against Gram-Positive Organisms

This compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. Studies indicate that it inhibits the growth of a range of Gram-positive organisms. Specifically, this compound has been shown to be effective against Staphylococcus aureus, a medically significant pathogen often associated with antibiotic resistance researchgate.netmedchemexpress.comnih.gov. The compound demonstrated inhibition of all four Gram-positive bacteria tested in one study, with a minimum inhibitory concentration (MIC) of less than or equal to 500 µg/mL against Staphylococcus aureus researchgate.netmedchemexpress.comnih.gov. Another investigation reported weak antimicrobial activity against Bacillus subtilis and Staphylococcus aureus mdpi.com. However, the broader findings suggest a consistent inhibitory effect on Gram-positive bacterial strains researchgate.netmedchemexpress.comnih.gov.

Table 1: Antibacterial Efficacy of this compound against Gram-Positive Organisms

| Organism | Reported Activity | Minimum Inhibitory Concentration (MIC) | Source(s) |

| Staphylococcus aureus | Inhibited growth; Effective against | ≤ 500 µg/mL | researchgate.netmedchemexpress.comnih.gov |

| Bacillus subtilis | Weak antimicrobial activity | Not specified | mdpi.com |

| Other Gram-Positive Bacteria | Inhibited growth (four strains tested) | Not specified | researchgate.netmedchemexpress.comnih.gov |

Antifungal Efficacy against Pathogenic Fungi and Oomycetes

This compound possesses antifungal properties, demonstrating inhibitory effects against certain pathogenic fungi and oomycetes. Its activity has been observed against various fungal classes, including ascomycetes and basidiomycetes researchgate.netnih.gov. Specifically, this compound has shown efficacy against significant plant pathogens such as Sclerotinia species, including Sclerotinia sclerotiorum and Sclerotium cepivorum, as well as Botrytis cinerea researchgate.netnih.govmdpi.com. In studies evaluating mycelial growth inhibition, this compound achieved inhibitory concentration 50% (IG50) values of 46.6 µg/mL for Sclerotinia sclerotiorum and 2.9 µg/mL for Sclerotium cepivorum mdpi.com. Furthermore, this compound has been reported to exhibit weak antimicrobial activity against fungi such as Candida albicans and Aspergillus niger mdpi.com.

Table 2: Antifungal and Anti-Oomycete Efficacy of this compound

| Organism | Reported Activity | Inhibitory Concentration (IG50) | Source(s) |

| Sclerotinia sclerotiorum | Inhibited mycelial growth | 46.6 µg/mL | mdpi.com |

| Sclerotium cepivorum | Inhibited mycelial growth | 2.9 µg/mL | mdpi.com |

| Botrytis cinerea | Inhibited growth | Not specified | researchgate.netnih.gov |

| Candida albicans | Weak antimicrobial activity | Not specified | mdpi.com |

| Aspergillus niger | Weak antimicrobial activity | Not specified | mdpi.com |

| Other Ascomycetes | Inhibited growth | Not specified | researchgate.netnih.gov |

| Other Basidiomycetes | Inhibited growth | Not specified | researchgate.netnih.gov |

| Oomycetes | Inhibited growth | Not specified | researchgate.netnih.gov |

Compound Names:

this compound

MSA (this compound)

Structure Activity Relationship Sar Studies of Macrosphelide a and Its Analogs

Correlation Between Macrocyclic Ring Structure and Biological Function

The 16-membered macrocyclic lactone core is a defining feature of macrosphelides and is crucial for their biological function. researchgate.net This ring structure provides a semi-rigid scaffold that correctly orients the functional groups for interaction with biological targets. The conformational constraint imposed by the macrocycle reduces the entropic penalty upon binding to a target protein, which can contribute to higher affinity and specificity. nih.gov

Macrocyclic compounds, in general, offer the advantage of pre-organizing key functionalities in a three-dimensional space, which is essential for interacting with the extended binding sites often found in protein targets. nih.gov The macrocyclic nature of Macrosphelide A is thought to be critical for its ability to modulate protein-protein interactions and other cellular processes. While some modifications to the ring size have been explored, the 16-membered core of this compound remains a key determinant of its bioactivity.

Influence of Substituent Modifications on Pharmacological Potency

Modifications of the substituents on the this compound scaffold have been a primary focus of SAR studies, leading to the discovery of analogs with altered and sometimes enhanced pharmacological potency.

One area of modification has been the C3 position. It was hypothesized that the substituent at C3 could be altered without a significant loss of activity. mdpi.com For instance, the synthesis of a 3-phenylthis compound analog demonstrated that modifications at this position are well-tolerated and can even lead to an improvement in cytotoxic activity against certain cancer cell lines. mdpi.com

Another key position for modification is C15. The development of a C15-hybrid derivative of this compound showed more potent apoptosis-inducing activity compared to the parent compound. However, further modifications such as creating dihydro- or ring-enlarged derivatives at this position did not lead to improved activity, suggesting that the conformation of the macrosphelide skeleton is sensitive to such changes.

The introduction of heterocyclic moieties has also been explored. For example, 2-pyridyl- and 3-pyridyl-macrosphelide analogs were found to be nearly equipotent in inducing apoptosis in U937 cells. In contrast, a benzimidazole-substituted analog did not exhibit apoptotic activity, indicating that the nature of the heterocyclic substituent is critical for this biological effect.

Furthermore, chimeric molecules combining the this compound skeleton with the thiazole (B1198619) side chain of epothilone (B1246373) have been designed to develop more potent derivatives. This approach leverages the known potent cytotoxicity of epothilones.

The following table summarizes the effects of some key substituent modifications on the biological activity of this compound analogs:

| Analog | Modification | Effect on Biological Activity |

| 3-phenylthis compound | Phenyl group at C3 | Improved cytotoxic activity |

| C15-hybrid derivative | Modification at C15 | More potent apoptosis-inducing activity |

| Dihydro- or ring-enlarged C15 derivatives | Alteration of C15 and ring structure | Did not improve apoptosis-inducing activity |

| 2-pyridyl- and 3-pyridyl-macrosphelide | Pyridyl group introduction | Potent apoptosis-inducing activity |

| Benzimidazole-substituted macrosphelide | Benzimidazole group introduction | No apoptotic activity |

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of this compound and its analogs. nih.gov The specific three-dimensional arrangement of atoms and functional groups is critical for the molecule's interaction with its biological targets. Natural products are typically biosynthesized as single enantiomers, and this stereochemical purity is often essential for their biological function. nih.gov

For this compound, the natural stereoconfiguration is considered important for its bioactivity. The synthesis of various stereoisomers of the Macrosphelide core has provided insights into the structural requirements for its biological effects. Comparisons of these isomers have demonstrated that changes in stereochemistry can significantly impact apoptosis-inducing activity. This suggests that the spatial orientation of the substituents on the macrocyclic ring is crucial for the molecule's ability to bind to its target(s) and elicit a biological response. The precise arrangement of chiral centers in the natural macrosphelide structure is therefore a key factor in its pharmacological profile.

SAR Guided by Molecular Docking and Computational Chemistry

To better understand the interactions of this compound with its biological targets at a molecular level, computational methods such as molecular docking and molecular dynamics simulations have been employed. mdpi.com These in silico approaches help to predict and analyze the binding modes of this compound and its analogs to target proteins, thereby guiding the rational design of new derivatives with improved activity. mdpi.com

A notable study utilized molecular docking to investigate the binding of this compound to several target proteins, including ENO1, ALDOA, and fumarate (B1241708) hydratase (FH). mdpi.com The simulations revealed that this compound can fit into the binding pockets of these proteins. Molecular dynamics simulations were then used to calculate the binding energies between this compound and these target proteins, providing a quantitative measure of the binding affinity. mdpi.com These computational results suggested that this compound preferentially binds to ENO1. mdpi.com

Such computational studies are invaluable for elucidating the mechanism of action of this compound and for providing a structural basis for its biological activities. By identifying key amino acid residues and interactions involved in the binding, these models can guide the design of new analogs with enhanced potency and selectivity. The use of computational chemistry in SAR studies allows for a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Future Perspectives and Research Directions in Macrosphelide a Development

Strategic Optimization of Macrosphelide A Derivatives as Drug Leads

Natural products like this compound often serve as valuable starting points, or "leads," for drug discovery due to their complex structures and inherent bioactivity nih.gov. However, their direct application as drugs can be limited by factors such as potency, selectivity, and pharmacokinetic properties. Consequently, strategic optimization of MSPA derivatives is crucial for developing effective drug candidates danaher.com.

Structure-activity relationship (SAR) studies are fundamental to this optimization process nih.govnih.govresearchgate.net. By systematically modifying the chemical structure of MSPA and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for its therapeutic effects and those that may lead to undesirable outcomes. For instance, studies have explored the synthesis of epothilone-macrosphelide hybrids, incorporating a thiazole-containing side chain, which have shown significantly enhanced apoptosis-inducing activity against human lymphoma cells compared to natural macrosphelides nih.govexlibrisgroup.com.cnacs.org. These hybrid compounds underscore the potential for creating more potent derivatives through rational design.

Synthetic strategies, including ring-closing metathesis (RCM), have been employed to access MSPA and its analogs, offering routes to explore structural variations such as ring-enlarged or ring-contracted derivatives nih.govacs.orgacs.org. Combinatorial chemistry approaches have also been utilized to generate libraries of macrosphelide-focused compounds, facilitating high-throughput screening and the identification of promising leads nih.gov. The "ene-dicarbonyl" substructure has been identified as essential for bioactivity, guiding further synthetic modifications nih.govexlibrisgroup.com.cn.

| Derivative Type/Modification | Key Feature/Strategy | Reported Outcome/Potential | References |

| Epothilone-Hybrid Compounds | Thiazole (B1198619) side chain incorporation | Enhanced apoptosis-inducing activity against lymphoma cells; higher potency than natural macrosphelides | nih.govexlibrisgroup.com.cnacs.org |

| Ring-Enlarged/Contracted Analogs | Modification of macrocyclic ring size | Explored for SAR studies; potential to alter conformation and activity | nih.govresearchgate.net |

| "Ene-dicarbonyl" Substructure Modification | Focus on essential bioactivity component | SAR studies indicate its importance for bioactivity | nih.govexlibrisgroup.com.cn |

| Combinatorial Libraries | Polymer-supported synthesis; diverse analogs | Facilitates high-throughput screening for lead identification | nih.govacs.org |

Exploration of Novel Therapeutic Applications Beyond Current Scope

This compound's known activities primarily center on its anticancer properties, particularly its ability to inhibit key metabolic enzymes in cancer cells and its effects on cell adhesion. However, its multifaceted mechanism of action suggests potential applications in other disease areas.

The disruption of cell adhesion processes, mediated by MSPA's interference with specific cell surface receptors, points to its potential as an immunosuppressive agent biosynth.com. By altering cellular communication and adhesion, MSPA could influence immune cell activity, opening avenues for research in autoimmune diseases or inflammatory conditions.

Furthermore, the inhibition of specific metabolic pathways, such as glycolysis, is not exclusive to cancer. Dysregulation of these pathways is implicated in various other pathologies, including certain metabolic disorders and infectious diseases where pathogen metabolism is a target. Research into MSPA's precise molecular targets beyond ALDOA, ENO1, and FH could reveal broader therapeutic utility. For example, its reported antimicrobial and antifungal activities ontosight.ai warrant further investigation to elucidate specific targets and mechanisms in microbial pathogens.

Translational Research Potential in Pre-Clinical Disease Models

Translational research bridges the gap between laboratory discoveries and clinical applications by validating findings in relevant disease models leicabiosystems.comnih.gov. For this compound, this involves rigorous evaluation in pre-clinical settings to confirm its efficacy and safety before potential human trials.

Studies have demonstrated MSPA's selective cytotoxicity towards cancer cells while sparing normal cells nih.govmdpi.com. In vitro assays have shown its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis ontosight.aimdpi.comnih.gov. Specifically, MSPA's simultaneous inactivation of ENO1, ALDOA, and FH has been linked to reduced glucose consumption and lactate (B86563) production in cancer cells, effectively targeting the Warburg effect nih.govmdpi.com.

Pre-clinical in vivo studies are essential to assess MSPA's efficacy in a complex biological system. While specific in vivo data for MSPA itself are limited in the provided search results, its anticancer activity against lung metastasis of B16/BL6 melanoma in mice has been reported nih.gov. The development of macrosphelide derivatives, such as epothilone (B1246373) hybrids, has shown potent apoptosis-inducing activity in human lymphoma cells, indicating successful translation of synthetic modifications into improved pre-clinical efficacy nih.govexlibrisgroup.com.cn. Further in vivo xenograft studies are considered imperative to fully demonstrate MSPA's anti-tumor effect and clinical significance mdpi.com.

| Pre-clinical Model/Assay | Observed Effect of this compound or Derivatives | Key Findings/Mechanism | References |

| Human Lymphoma Cells (e.g., U937) | Potent apoptosis-inducing activity | Enhanced activity observed with epothilone-hybrid derivatives; "ene-dicarbonyl" substructure critical | nih.govnih.govexlibrisgroup.com.cnacs.org |

| Cancer Cell Lines (e.g., HepG2, MCF-7, HL-60) | Selective cytotoxicity; inhibition of proliferation; induction of apoptosis; inhibition of cell adhesion | Targets ENO1, ALDOA, FH; disrupts Warburg effect; inhibits adhesion of leukemia cells to endothelial cells | hellobio.comnih.govmdpi.commdpi.comnih.gov |

| B16/BL6 Melanoma (in mice) | Anticancer activity against lung metastasis | Demonstrated in vivo efficacy against melanoma metastasis | nih.gov |

| General Metabolic Assays (e.g., Seahorse) | Attenuation of ECAR and OCR; reduced glucose consumption and lactate production | Confirms inhibition of glycolysis and TCA cycle (Warburg effect) | nih.govmdpi.com |

Compound List:

this compound (MSPA)

Macrosphelide B (MSB)

Epothilone hybrids

8-keto MS 14

Diketo-MS 15

The ongoing research into this compound and its derivatives holds significant promise for the development of novel therapeutic agents, particularly in oncology, with potential extensions into immunology and infectious diseases. Continued efforts in synthetic chemistry, SAR studies, and rigorous pre-clinical validation will be key to realizing this potential.

Q & A

Q. How is Macrosphelide A isolated and characterized from its natural source?

this compound is isolated from Paraconiothyrium sporulosum FO-5050 via fermentation broth extraction using chromatographic techniques (e.g., HPLC). Structural characterization involves NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its 16-membered macrolide structure . Key steps include solvent partitioning, column chromatography, and comparative analysis with synthetic analogs for validation.

Q. What spectroscopic methods are critical for determining the stereochemistry of this compound?

High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY and NOESY) is essential for elucidating stereochemical details. X-ray crystallography provides definitive confirmation of the macrocyclic ring configuration and substituent orientations . MS data (e.g., ESI-TOF) further corroborate molecular weight and fragmentation patterns.

Q. What are the primary biological activities of this compound?

this compound exhibits potent inhibition of HL-60 leukemia cell adhesion to LPS-activated HUVECs (IC₅₀ = 3.5 µM) and antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC <500 µg/ml). Its anti-metastatic properties are attributed to sLex/E-selectin interaction blockade .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized beyond the reported 20%?

The 11-step synthesis (e.g., Omura’s method) involves critical optimization points:

- Step 3 (TBSCl protection) : Replace DEAD with alternative coupling agents (e.g., DCC/DMAP) to improve regioselectivity.

- Step 7 (MEMCl deprotection) : Optimize TBAF concentration to minimize side reactions.

- Final cyclization : Use CSA in TFA/THF/H₂O for higher efficiency. Computational modeling (DFT) can predict steric hindrance in macrocyclization .

Q. How do variations in assay conditions affect the reported IC₅₀ values of this compound in cell adhesion studies?

Discrepancies arise from differences in:

- Cell lines : HL-60 vs. B16/BL6 melanoma cells.

- Endothelial activation : LPS concentration and incubation time.

- Control groups : Use of E-selectin-blocking antibodies or competitive inhibitors. Standardized protocols (e.g., fixed LPS dose at 1 µg/ml for 24h) improve cross-study comparability .

Q. What strategies resolve contradictions in this compound’s antimicrobial efficacy across studies?

- Standardized MIC assays : Use CLSI guidelines for broth microdilution, controlling pH, temperature, and inoculum size.

- Strain specificity : Test against isogenic mutant libraries to identify resistance mechanisms.

- Synergy studies : Combine with β-lactams to assess potentiation effects. Discrepancies may reflect strain-dependent efflux pump activity .

Q. How can computational models improve the design of this compound analogs with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts interactions with E-selectin or bacterial targets. QSAR analysis identifies critical substituents (e.g., ester groups at C-5/C-9) for optimizing binding affinity. MD simulations assess macrocycle flexibility and solvation effects .

Methodological Considerations

- Reproducibility : Document reagent purity (e.g., ≥95% by HPLC), solvent drying methods, and reaction monitoring (TLC/MS) per IUPAC guidelines .

- Data validation : Use triplicate biological replicates and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) for IC₅₀/MIC determinations .

- Ethical compliance : Adhere to institutional biosafety protocols for handling pathogenic strains and animal metastasis models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.